

GPR35 Modulator Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gpr35 modulator 2*

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Introduction

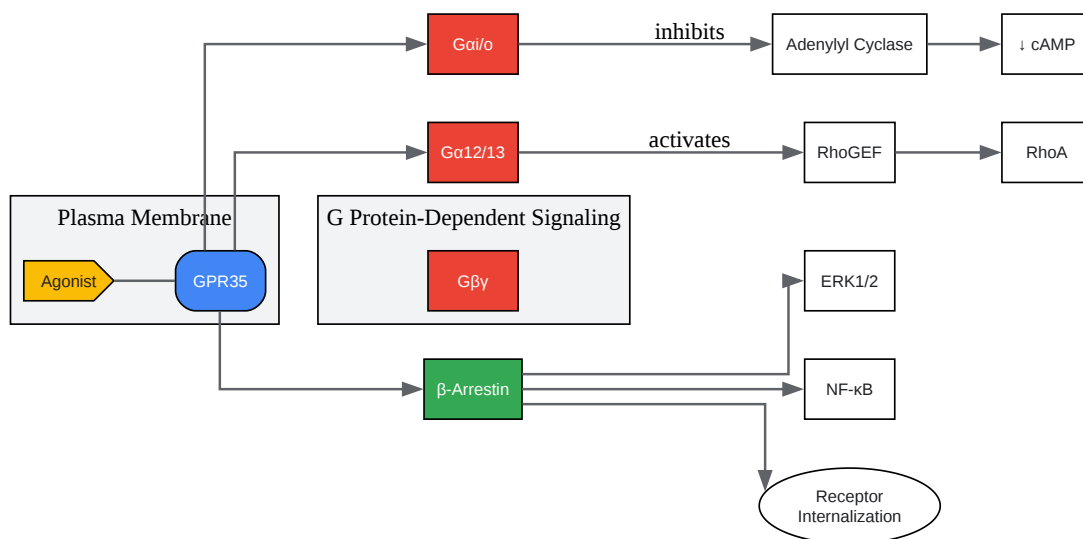
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of pathologies, including inflammatory bowel disease, metabolic disorders, cardiovascular diseases, and pain.^{[1][2][3]} Initially discovered in 1998, the lack of well-characterized endogenous ligands and pharmacological tools has historically hampered the elucidation of its precise physiological roles.^{[1][2]} However, recent advancements have led to the identification of several synthetic agonists and antagonists, paving the way for detailed structure-activity relationship (SAR) studies.^{[1][4]} This technical guide provides an in-depth overview of the core SAR of GPR35 modulators, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.

GPR35 is known to couple to multiple G protein families, primarily G α i/o and G α 12/13, and can also signal through β -arrestin recruitment.^{[5][6][7]} This pleiotropic signaling adds a layer of complexity to drug discovery efforts, necessitating a thorough understanding of how structural modifications influence not only potency but also signaling bias.

Core Signaling Pathways of GPR35

Upon activation by an agonist, GPR35 can initiate several downstream signaling cascades. The primary pathways include G α i/o-mediated inhibition of adenylyl cyclase, G α 12/13-mediated

activation of RhoA, and G protein-independent signaling via β -arrestin recruitment.[5][7][8]



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Figure 1: GPR35 Signaling Pathways

GPR35 Modulator Structure-Activity Relationships

The development of GPR35 modulators has led to the identification of several chemical scaffolds with distinct SAR.

Agonists

A variety of synthetic agonists for GPR35 have been identified, with zaprinast and pamoic acid being among the earliest and most well-characterized.[1][2]

1. Zaprinas and Analogs: Zaprinas, a known phosphodiesterase inhibitor, was one of the first synthetic agonists identified for GPR35.[1][2] Its potency is moderate and shows some species-dependent variation.[4] SAR studies have explored modifications to the purine core and the phenyl ring.

2. Pamoic Acid and Diacid Analogs: Pamoic acid is a potent GPR35 agonist.[9] The diacidic nature of this class of compounds appears to be a key feature for activity. Other anti-allergy agents with symmetric diacid structures, such as lodoxamide, also exhibit GPR35 agonism.[8][10]

3. Chromen-4-one Derivatives: A series of 8-benzamidochromen-4-one-2-carboxylic acids have been developed as potent and selective GPR35 agonists.[11]

Compound/Series	EC50 (nM)	Assay Type	Species	Reference
Zaprinas	~1,000 - 10,000	β -arrestin, Ca ²⁺ mobilization	Human, Rat, Mouse	[1][4]
Pamoic Acid	79	β -arrestin	Human	[9]
Lodoxamide	Potent Agonist	β -arrestin	Human, Rat	[4][10]
GPR35 agonist 1	5.8	Not Specified	Not Specified	[9]
GPR35 agonist 2	26 (β -arrestin), 3.2 (Ca ²⁺)	β -arrestin, Ca ²⁺ mobilization	Not Specified	[9]

Antagonists

The discovery of selective GPR35 antagonists has been crucial for target validation and studying the physiological roles of the receptor.

1. Thiazolidinone Derivatives (ML-145): ML-145 (2-hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid) is a high-affinity antagonist for human GPR35, but it shows significantly lower affinity for rodent orthologs.[4][8]

2. Pyrazole Derivatives (CID2745687 and ML-194): CID2745687 (methyl-5-[(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate) is a well-characterized competitive antagonist of GPR35 with a K_i in the nanomolar range for the human receptor.^[8] ML-194 represents a related but distinct chemical scaffold.^{[4][12]}

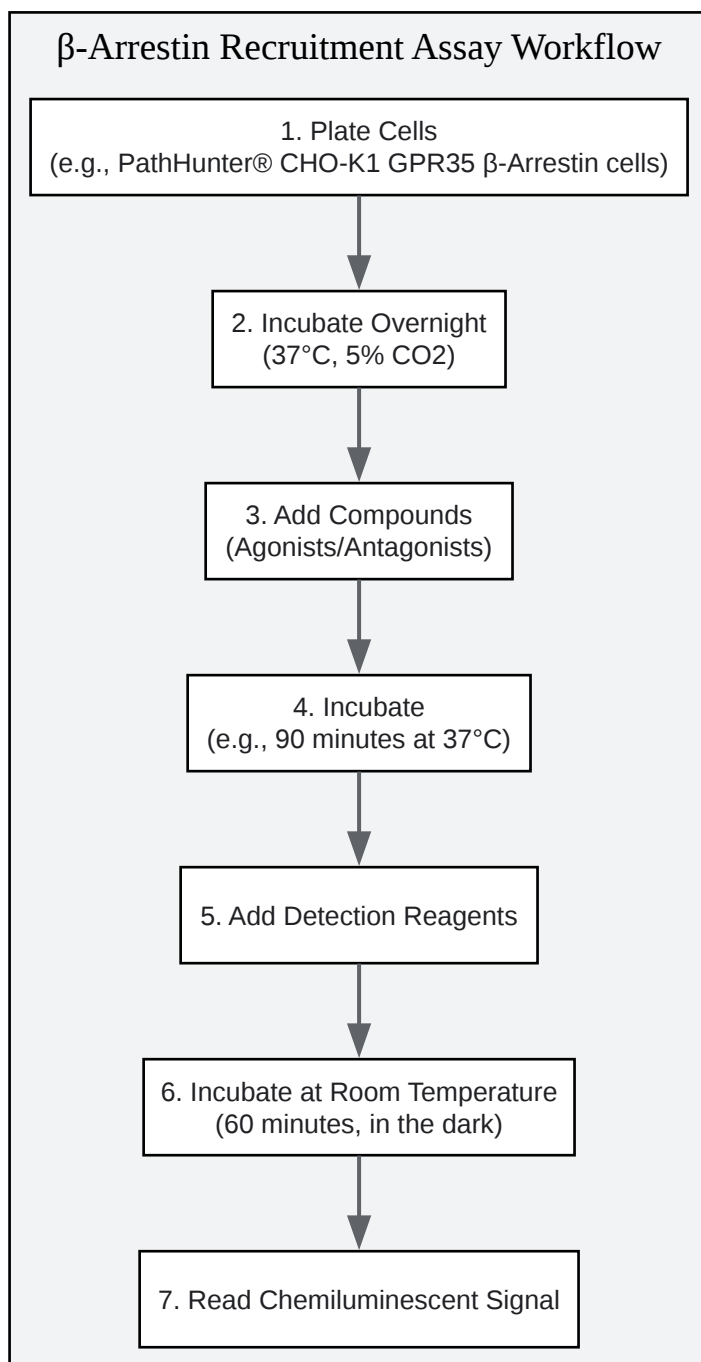
Compound/Series	K_i (nM)	Assay Type	Species	Reference
CID2745687	10-20	Not Specified	Human	^[8]
ML-145	High Affinity	Not Specified	Human	^{[4][8]}
ML-194	160 (IC ₅₀)	β -arrestin	Human	^[12]
CID1231538	Potent Antagonist	Not Specified	Human	^[9]

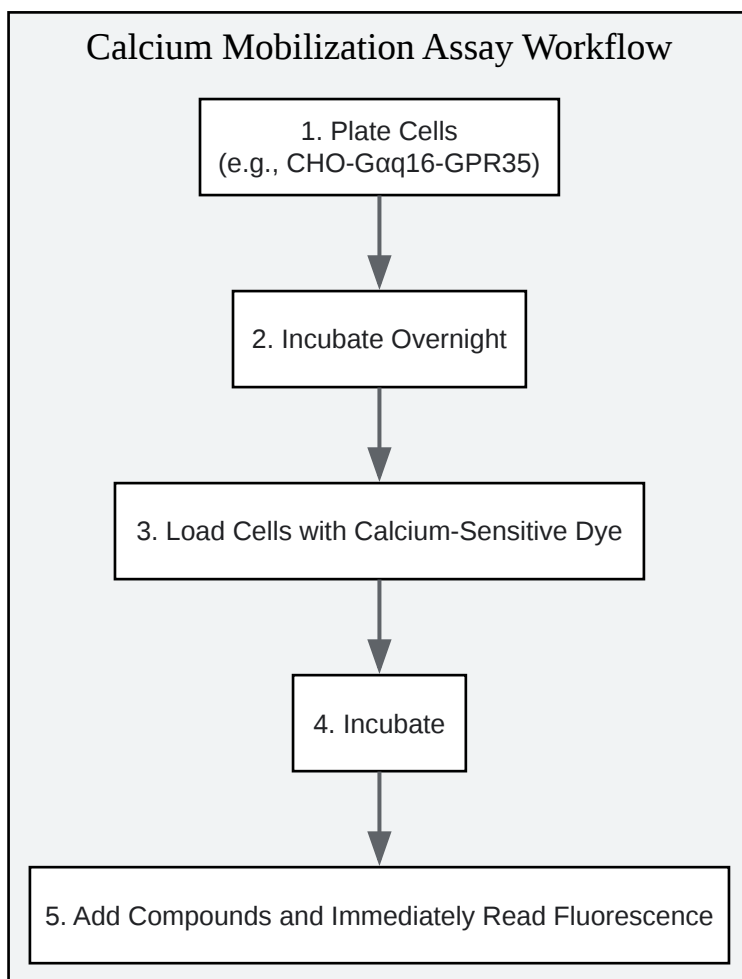
Experimental Protocols

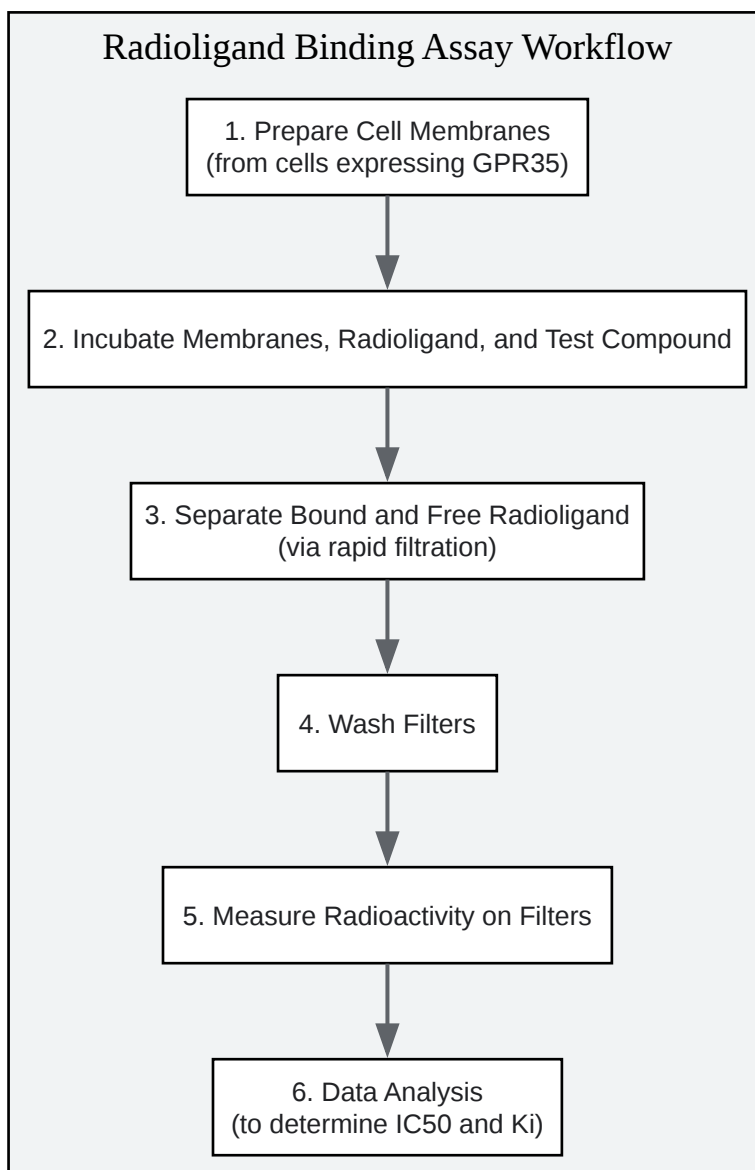
Accurate and reproducible in vitro assays are fundamental to SAR studies. The following are detailed protocols for key assays used in the characterization of GPR35 modulators.

β -Arrestin Recruitment Assay (PathHunter® Protocol)

This assay measures the interaction between GPR35 and β -arrestin upon agonist stimulation using enzyme fragment complementation (EFC).^{[5][6]}







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- To cite this document: BenchChem. [GPR35 Modulator Structure-Activity Relationship (SAR) Studies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572216#gpr35-modulator-2-structure-activity-relationship-sar-studies]

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